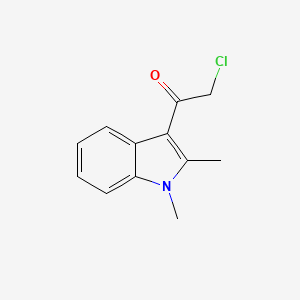

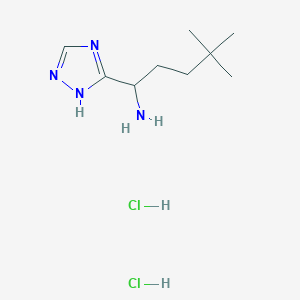

2-chloro-1-(1,2-dimethyl-1H-indol-3-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-chloro-1-(1,2-dimethyl-1H-indol-3-yl)ethanone” is a biochemical compound used for proteomics research . It is a derivative of indole, a heterocyclic compound that is a key intermediate in the preparation of biologically active compounds and indole alkaloids .

Synthesis Analysis

The synthesis of indole derivatives, including “this compound”, often involves the use of 1H-indole-3-carboxaldehyde and its derivatives as key intermediates . These compounds are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups readily undergo C–C and C–N coupling reactions and reductions .

Molecular Structure Analysis

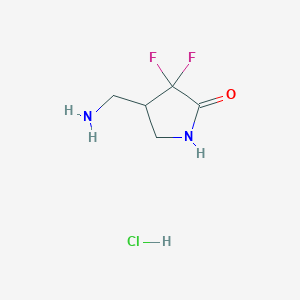

The molecular formula of “this compound” is C12H12ClNO, and its molecular weight is 221.68 g/mol . The structure of indole derivatives, including this compound, is characterized by a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds .

Chemical Reactions Analysis

Indole derivatives, including “this compound”, are known to undergo various chemical reactions. For instance, the carbonyl groups of 1H-indole-3-carboxaldehyde derivatives can undergo C–C and C–N coupling reactions and reductions .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 193.63 g/mol, a monoisotopic mass of 193.0294416 g/mol, and a topological polar surface area of 32.9 Ų . The compound also has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 .

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Applications : A study synthesized new 1H-Indole derivatives, including 2-chloro-1-(indoline-1-yl) ethanone, which exhibited significant antimicrobial and antifungal activities against both Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus niger and Candida albicans (2020).

Anti-inflammatory Agents : Another research focused on synthesizing 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives, where 2-chloro-1-(indoline-1-yl) ethanone was a key intermediate. These derivatives were evaluated for their anti-inflammatory activity, showing potential as nonsteroidal anti-inflammatory drugs (Rehman, Saini, & Kumar, 2022).

Cancer Detection : A water-soluble near-infrared dye for cancer detection using optical imaging was developed using a compound structurally related to 2-chloro-1-(1,2-dimethyl-1H-indol-3-yl)ethanone. This dye showed potential applications in developing molecular-based beacons for cancer detection (Pham, Medarova, & Moore, 2005).

Synthesis of Bioactive Molecules : Research on the synthesis and characterization of novel bioactive molecules like 6-(5-Chloro-8-Hydroxynapthalene-2-yl)-4(4-Hydroxyphenyl)-4-5-Dihydroxypyrimidin-2(1h)-One has been conducted using derivatives of this compound. These compounds exhibited excellent antimicrobial activities due to the presence of chlorine as a substituent (Sherekar, Padole, & Kakade, 2022).

Reactions in Organic Synthesis : The compound has been used in various reactions in organic synthesis, such as the Achmatowicz rearrangement and the formation of dihydroindolo[1,2-c]quinazoline derivatives. These reactions are fundamental in the synthesis of complex organic compounds (Harano et al., 2007).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-chloro-1-(1,2-dimethylindol-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c1-8-12(11(15)7-13)9-5-3-4-6-10(9)14(8)2/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCIGNCLGVJKROZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-8-(2-methylphenyl)-3-(2-phenylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/no-structure.png)

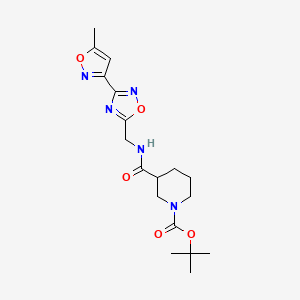

![1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2637237.png)

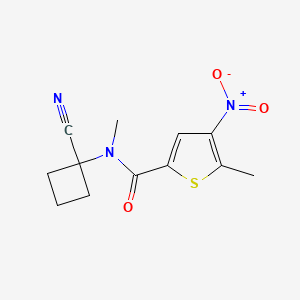

![N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]cyclopropanecarboxamide](/img/structure/B2637241.png)

![5-((3-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2637255.png)